

An In-depth Technical Guide to 3-(3-aminopropoxy)propan-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bis(3-aminopropyl) Ether*

Cat. No.: *B1281634*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-aminopropoxy)propan-1-amine, commonly known as **Bis(3-aminopropyl) Ether**. It includes its chemical properties, safety information, a detailed experimental protocol for its synthesis, and its various applications in research and industry.

Chemical and Physical Properties

3-(3-aminopropoxy)propan-1-amine is a diamine with the IUPAC name 3-(3-aminopropoxy)propan-1-amine.^{[1][2]} It is also known by its synonym, 3,3'-Oxydi(propylamine).^[3] This compound is a versatile chemical intermediate used in various fields.

Table 1: Physicochemical Properties of 3-(3-aminopropoxy)propan-1-amine

Property	Value	Source
IUPAC Name	3-(3-aminopropoxy)propan-1-amine	[1] [2]
Synonyms	Bis(3-aminopropyl) Ether, 3,3'-Oxydi(propylamine)	[1] [3]
CAS Number	2157-24-6	[1] [4]
Molecular Formula	C ₆ H ₁₆ N ₂ O	[1] [4]
Molecular Weight	132.20 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	[5]
Boiling Point	151 °C / 2 mmHg (Lit.)	[5]
Melting Point	-32 °C (Lit.)	[5]
Density	1.01 g/mL	[5]

Safety and Hazard Information

It is crucial to handle 3-(3-aminopropoxy)propan-1-amine with appropriate safety precautions. The compound is classified as causing severe skin burns and eye damage.[\[3\]](#)

Table 2: GHS Hazard Information for 3-(3-aminopropoxy)propan-1-amine

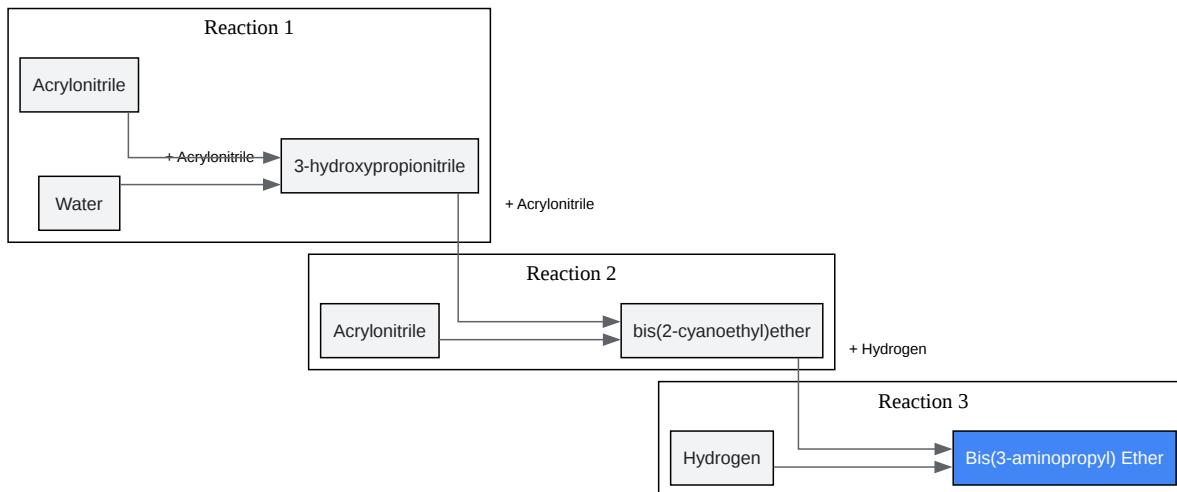
Pictogram	Signal Word	Hazard Statements	Precautionary Statements
alt text	Danger	H314: Causes severe skin burns and eye damage. [3] H318: Causes serious eye damage. [1]	P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [3] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. [3] P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.

Note: The GHS classification and precautionary statements are based on aggregated data and may vary by supplier and concentration.

Synthesis Protocol

A method for the synthesis of **Bis(3-aminopropyl) Ether** has been described in patent literature.[\[6\]](#)[\[7\]](#) The process involves a multi-step reaction starting from acrylonitrile and water.

Experimental Protocol: Synthesis of **Bis(3-aminopropyl) Ether**


This protocol is based on the reaction pathway described in patent US20140336416A1.[6]

- Reaction 1: Formation of 3-hydroxypropionitrile
 - An addition reaction is carried out between a water molecule and an acrylonitrile molecule. This reaction can be conducted in the presence of either excess acrylonitrile or excess water.[6]
- Reaction 2: Formation of bis(2-cyanoethyl)ether
 - A second addition reaction is performed between the 3-hydroxypropionitrile molecule obtained from the first reaction and another acrylonitrile molecule to yield bis(2-cyanoethyl)ether.[6]
- Reaction 3: Hydrogenation to Bis(3-aminopropyl)ether
 - The bis(2-cyanoethyl)ether is then subjected to a hydrogenation reaction. This step reduces the nitrile functional groups to primary amine functions, resulting in the final product, bis(3-aminopropyl)ether.[6]

This synthesis route provides a basis for the industrial production of **Bis(3-aminopropyl) Ether**. The subsequent step described in the patent, an aminoalkylation reaction, is for the synthesis of its derivatives.[6]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis pathway for **Bis(3-aminopropyl) Ether**.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **Bis(3-aminopropyl) Ether**.

Applications and Research Areas

Bis(3-aminopropyl) Ether and its derivatives are utilized in a variety of industrial and research applications.

- **Polymers and Materials Science:** Derivatives such as Poly(propylene glycol) bis(2-aminopropyl ether) are important components in the production of polyurethanes, where they act as chain extenders or crosslinkers to enhance mechanical properties like tensile strength and elasticity.^[8] They are also used in polyurea and RIM (Reaction Injection Molding) systems and as co-reactants in epoxy systems to improve toughness.^[9]
- **Adhesives and Sealants:** The properties of these compounds make them effective components in formulating flexible and durable adhesives, particularly for the construction

and automotive industries.[10]

- Coatings: In the coatings industry, derivatives are used to modify resins and polymers, improving adhesion, durability, and chemical resistance.[8]
- Cosmetics and Personal Care: Polyethylene glycol **bis(3-aminopropyl) ether** is used in personal care products as an emulsifier and thickening agent.[10] It can also be found in skincare and hair care products to improve texture and spreadability.[8]
- Drug Delivery: The ability of polyethylene glycol **bis(3-aminopropyl) ether** to improve solubility and bioavailability makes it a beneficial component in drug delivery systems for transporting active ingredients across biological membranes.[10]
- Biomedical Applications: It is employed for surface modification of biomedical devices to enhance biocompatibility and reduce protein adsorption.[10]
- Chemical Synthesis: **Bis(3-aminopropyl) Ether** serves as a reagent in the synthesis of various other compounds.[10] For example, it is a precursor in the synthesis of bis[3-(N,N-dialkylamino)propyl]ethers.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(3-aminopropyl) Ether | C₆H₁₆N₂O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(3-aminopropyl) ether | 2157-24-6 [sigmaaldrich.com]
- 3. Bis(3-aminopropyl) Ether | 2157-24-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers - Google Patents [patents.google.com]

- 7. US8921602B2 - Method for synthesising bis[3-(N,N-dialkylamino)propyl]ethers - Google Patents [patents.google.com]
- 8. Poly(propylene glycol) bis(2-aminopropyl ether): A Review of Synthesis, Properties, Applications, and Environmental Considerations_Chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(3-aminopropoxy)propan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281634#iupac-name-for-bis-3-aminopropyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com